O-methylmalonyl-L-carnitine
Description
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1 |
InChI Key |
XROYFEWIXXCPAW-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The ester bond in the compound can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .
Scientific Research Applications
O-methylmalonyl-L-carnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound plays a role in metabolic studies, particularly in understanding the metabolism of acyl carnitines.
Medicine: Research on this compound helps in understanding metabolic disorders such as methylmalonic aciduria.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and molecular differences between O-methylmalonyl-L-carnitine and related compounds:
*Inferred from malonyl-L-carnitine (C₁₀H₁₇NO₆) with an additional methyl group.
Functional and Metabolic Differences
Role in Mitochondrial Transport :
- Short-chain acylcarnitines (e.g., malonyl-, methylmalonyl-) are less efficient in mitochondrial membrane translocation compared to medium- or long-chain derivatives (e.g., palmitoyl-, oleoyl-) due to reduced hydrophobicity .
- Malonylcarnitine and methylmalonylcarnitine may act as inhibitors of carnitine palmitoyltransferase 1 (CPT1), regulating fatty acid oxidation rates .
Biomarker Significance :
- Elevated malonylcarnitine is associated with malonic aciduria, while methylmalonylcarnitine is linked to methylmalonic acidemia, reflecting distinct enzymatic defects (malonyl-CoA decarboxylase vs. methylmalonyl-CoA mutase) .
- Long-chain acylcarnitines (e.g., palmitoyl-, oleoyl-) accumulate in disorders like carnitine palmitoyltransferase II deficiency .
Synthesis and Degradation :
- Methylmalonyl-CoA, the precursor of this compound, is derived from propionyl-CoA metabolism, whereas malonyl-CoA originates from acetyl-CoA carboxylation .
- Degradation pathways differ: methylmalonylcarnitine is metabolized via vitamin B₁₂-dependent enzymes, whereas malonylcarnitine requires decarboxylases .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying O-methylmalonyl-L-carnitine in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects and improve precision. Validate the method using calibration curves in relevant matrices (plasma, urine) and assess recovery rates (85–115%) and intra-/inter-day variability (<15%) . For preliminary screening, enzymatic assays (e.g., L-carnitine acetyltransferase-based protocols) can be adapted but may require optimization for specificity due to structural similarities among acylcarnitines .
Q. How can researchers synthesize this compound for in vitro studies?
- Methodological Answer : Employ a two-step synthesis:
Esterification : React L-carnitine with methylmalonyl-CoA or its activated derivative (e.g., methylmalonyl chloride) under anhydrous conditions.
Purification : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to isolate the product. Validate purity (>95%) via NMR (e.g., ¹H and ¹³C spectra for ester linkage confirmation) and high-resolution mass spectrometry (HRMS) .
Q. What biological roles are hypothesized for this compound in mitochondrial metabolism?
- Methodological Answer : Investigate its role in the carnitine shuttle by:
- In vitro assays : Measure transport kinetics using isolated mitochondria and radiolabeled substrates.
- Knockdown models : Use siRNA targeting carnitine palmitoyltransferase (CPT) isoforms to assess functional dependence.
- Metabolomic profiling : Compare acylcarnitine profiles in CPT-deficient cell lines vs. wild-type under varying fatty acid loads .
Advanced Research Questions
Q. How do contradictory findings on this compound’s accumulation in metabolic disorders arise, and how can they be resolved?
- Methodological Answer : Contradictions may stem from:
- Pre-analytical variability : Differences in sample handling (e.g., fasting vs. postprandial states, anticoagulants used). Standardize protocols per CLSI guidelines .
- Assay specificity : Cross-reactivity in immunoassays vs. LC-MS specificity. Validate using synthetic standards and spike-recovery experiments .
- Population heterogeneity : Stratify cohorts by age, sex, and comorbidities. Use multivariate regression to adjust for confounding variables .
Q. What experimental designs are optimal for studying this compound’s interaction with peroxisome proliferator-activated receptors (PPARs)?
- Methodological Answer :
- Ligand-binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
- Transcriptional activity : Transfect HEK293 cells with PPAR-γ luciferase reporters and treat with this compound (1–100 µM). Normalize to Rosiglitazone as a positive control .
- Gene silencing : Combine PPAR-γ siRNA with metabolomic profiling to identify downstream targets .
Q. How can researchers differentiate this compound’s effects from other short-chain acylcarnitines in disease models?
- Methodological Answer :
- Isotope tracing : Use ¹³C-labeled glucose or fatty acids to track incorporation into specific acylcarnitines via LC-MS.
- Pharmacological inhibition : Apply etomoxir (CPT1 inhibitor) to isolate mitochondrial vs. peroxisomal contributions.
- Machine learning : Train classifiers on metabolomic datasets to identify unique biomarker patterns .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
